5,6,7,8-Tetrahydro-1-naphthylamine hydrochloride 5,6,7,8-Tetrahydro-1-naphthylamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 6271-86-9
VCID: VC3806052
InChI: InChI=1S/C10H13N.ClH/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h3,5,7H,1-2,4,6,11H2;1H
SMILES: C1CCC2=C(C1)C=CC=C2N.Cl
Molecular Formula: C10H14ClN
Molecular Weight: 183.68 g/mol

5,6,7,8-Tetrahydro-1-naphthylamine hydrochloride

CAS No.: 6271-86-9

Cat. No.: VC3806052

Molecular Formula: C10H14ClN

Molecular Weight: 183.68 g/mol

* For research use only. Not for human or veterinary use.

5,6,7,8-Tetrahydro-1-naphthylamine hydrochloride - 6271-86-9

Specification

CAS No. 6271-86-9
Molecular Formula C10H14ClN
Molecular Weight 183.68 g/mol
IUPAC Name 5,6,7,8-tetrahydronaphthalen-1-amine;hydrochloride
Standard InChI InChI=1S/C10H13N.ClH/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h3,5,7H,1-2,4,6,11H2;1H
Standard InChI Key XMUPWWWCXWCLQU-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C=CC=C2N.Cl
Canonical SMILES C1CCC2=C(C1)C=CC=C2N.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The molecular formula of 5,6,7,8-Tetrahydro-1-naphthylamine hydrochloride is C₁₀H₁₃N·HCl, yielding a molecular weight of 183.68 g/mol. The parent amine (C₁₀H₁₃N) has a molecular weight of 147.22 g/mol . The hydrochloride form enhances solubility in polar solvents, critical for reaction kinetics in synthetic applications.

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting Point (Parent)38°C (lit.)
Boiling Point (Parent)283.2±29.0°C at 760 mmHg
Density (Parent)1.1±0.1 g/cm³
Flash Point (Parent)136.4±19.6°C
Solubility (Hydrochloride)Miscible with alcohol

The amine group at the 1-position of the tetralin ring introduces chirality, enabling enantioselective synthesis. Nuclear magnetic resonance (NMR) spectroscopy confirms the structure, with aromatic protons appearing as distinct multiplet signals between δ 6.5–7.2 ppm .

Synonyms and Registry Data

This compound is documented under multiple designations:

  • 5-Aminotetralin Hydrochloride

  • 1-Amino-5,6,7,8-tetrahydronaphthalene Hydrochloride

  • 5,6,7,8-Tetrahydro-1-naphthylamine HCl .

Synthesis and Manufacturing

Asymmetric Induction Methods

A patented synthesis route employs R-(+)-α-phenylethylamine as a chiral auxiliary to induce asymmetry in the tetralin backbone . The process involves:

  • Addition-Elimination: 5-Methoxy-2-tetralone reacts with R-(+)-α-phenylethylamine, forming an intermediate imine.

  • Reductive Amination: Sodium cyanoborohydride reduces the imine, yielding the enantiomerically enriched amine.

  • Hydrochloride Formation: Treatment with hydrochloric acid precipitates the hydrochloride salt.

This method achieves a 68.7% yield with >99% enantiomeric excess (ee), addressing limitations of racemic resolution .

Industrial Production

Commercial suppliers like Hefei TNJ Chemical and Amadis Chemical synthesize the compound under argon to prevent oxidation . Pilot-scale batches utilize continuous flow reactors to optimize temperature control and reaction time.

PrecautionRecommendation
Personal ProtectionGloves, goggles, face shield
VentilationUse fume hoods
First AidRinse skin with water for 15 min
StorageArgon-charged, dry environment

Environmental Impact

No ecotoxicity data is available, but its persistence in aquatic systems is presumed low due to ready biodegradability of amine hydrochlorides.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s rigid bicyclic structure mimics neurotransmitters, making it a precursor for dopamine agonists and serotonin modulators. For example, it is used in synthesizing rotigotine, a non-ergoline dopamine agonist for Parkinson’s disease .

Catalysis and Organic Synthesis

As a chiral building block, it facilitates asymmetric hydrogenation reactions. Palladium-catalyzed couplings with aryl halides yield biaryl structures prevalent in ligands for transition-metal catalysts .

SupplierLocationPurityPackaging
Hefei TNJ ChemicalChina98%100 mL–1 kg
Amadis ChemicalChina95%50 g–500 g
T&W GROUPChinaTech.Custom

Prices range from $50–200/g, depending on quantity and purity .

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